Tetraethylphosphonium hexafluorophosphate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tetraethylphosphanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20P.F6P/c1-5-9(6-2,7-3)8-4;1-7(2,3,4,5)6/h5-8H2,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJZBUQKNTCKXAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[P+](CC)(CC)CC.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20F6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375226 | |

| Record name | Tetraethylphosphonium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111928-07-5 | |

| Record name | Tetraethylphosphonium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethylphosphonium Hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what is the chemical structure of tetraethylphosphonium hexafluorophosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tetraethylphosphonium hexafluorophosphate, a quaternary phosphonium salt with applications in synthetic chemistry. This document outlines its chemical structure, physicochemical properties, a representative synthesis protocol, and its role as a phase-transfer catalyst.

Chemical Structure and Identification

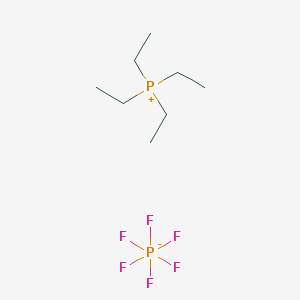

This compound consists of a central phosphorus atom bonded to four ethyl groups, forming a tetraethylphosphonium cation. This cation is paired with a hexafluorophosphate anion ([PF₆]⁻).

IUPAC Name: tetraethylphosphanium;hexafluorophosphate[1]

Canonical SMILES: CC--INVALID-LINK--(CC)CC.F--INVALID-LINK--(F)(F)(F)F[1]

InChI: InChI=1S/C8H20P.F6P/c1-5-9(6-2,7-3)8-4;1-7(2,3,4,5)6/h5-8H2,1-4H3;/q+1;-1[1]

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes the known quantitative data for this compound. It is important to note that while the compound is commercially available, detailed physical properties such as melting and boiling points are not consistently reported in publicly available literature or safety data sheets.

| Property | Value | Reference |

| CAS Number | 111928-07-5 | [1][2] |

| Molecular Formula | C₈H₂₀F₆P₂ | [2] |

| Molecular Weight | 292.18 g/mol | |

| Appearance | White to almost white crystal or powder | [2] |

| Purity | >99.0% | [2] |

| Melting Point | No data available | [2] |

| Boiling Point | No data available | [2] |

| Solubility | No data available | [2] |

Experimental Protocols

Representative Synthesis via Metathesis Reaction

Materials:

-

Tetraethylphosphonium bromide (or another halide salt)

-

Potassium hexafluorophosphate (KPF₆)

-

Dichloromethane (CH₂Cl₂)

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of Reactant Solutions:

-

Dissolve tetraethylphosphonium bromide (1.0 molar equivalent) in dichloromethane.

-

In a separate flask, dissolve potassium hexafluorophosphate (1.0-1.1 molar equivalents) in a minimal amount of deionized water.

-

-

Reaction:

-

Combine the two solutions in a separatory funnel.

-

Shake the funnel vigorously for 15-20 minutes to facilitate the ion exchange between the organic and aqueous phases. The hexafluorophosphate anion will transfer to the organic phase to pair with the tetraethylphosphonium cation, while the potassium and bromide ions will remain in the aqueous phase.

-

-

Separation and Washing:

-

Allow the layers to separate fully.

-

Collect the lower organic layer (dichloromethane), which now contains the desired this compound.

-

Wash the organic layer with two to three portions of deionized water to remove any remaining potassium bromide and excess potassium hexafluorophosphate.

-

-

Drying and Solvent Removal:

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification (Optional):

-

The resulting solid can be further purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and diethyl ether, to obtain a product of high purity.

-

References

An In-depth Technical Guide to the Synthesis and Purification of Tetraethylphosphonium Hexafluorophosphate

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

A summary of the known and estimated physicochemical properties of tetraethylphosphonium hexafluorophosphate is presented in Table 1. It is important to note that some of these values are based on closely related compounds due to the limited availability of specific data for the title compound.

| Property | Value | Source |

| CAS Number | 111928-07-5 | [1] |

| Molecular Formula | C₈H₂₀F₆P₂ | [1] |

| Molecular Weight | 292.19 g/mol | [1] |

| Appearance | White to off-white crystalline solid (presumed) | Analogous Compounds |

| Melting Point | Data not available; expected to be a high-melting solid | - |

| Solubility | Expected to be soluble in polar organic solvents (e.g., acetonitrile, acetone, dichloromethane) and sparingly soluble in non-polar solvents and water. | General Phosphonium Salt Properties |

Synthesis Pathway

The synthesis of this compound can be logically divided into two primary stages: the formation of the tetraethylphosphonium cation and the subsequent exchange of its counter-anion to hexafluorophosphate. This is a common and effective strategy for preparing a wide range of phosphonium and ammonium salts with various anions.

Caption: A logical workflow diagram illustrating the key stages in the synthesis and purification of this compound.

Experimental Protocols

The following protocols are based on well-established procedures for the synthesis of analogous quaternary phosphonium hexafluorophosphate salts. Researchers should adapt these procedures with appropriate safety precautions and optimization as necessary.

Step 1: Synthesis of Tetraethylphosphonium Halide (e.g., Iodide)

This procedure outlines the synthesis of the tetraethylphosphonium iodide precursor via the quaternization of triethylphosphine.

Materials:

-

Triethylphosphine

-

Ethyl iodide

-

Toluene, anhydrous

-

Dinitrogen or Argon atmosphere

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet, dissolve triethylphosphine (1.0 equivalent) in anhydrous toluene.

-

Slowly add ethyl iodide (1.0 - 1.1 equivalents) to the stirred solution at room temperature. The reaction is exothermic, and a cooling bath may be necessary to maintain the temperature below 40°C.

-

After the initial exothermic reaction subsides, heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.

-

Upon completion, cool the reaction mixture to room temperature. The tetraethylphosphonium iodide product will precipitate as a white solid.

-

Collect the solid product by vacuum filtration and wash with cold toluene or diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to yield the tetraethylphosphonium iodide.

Step 2: Synthesis of this compound via Anion Metathesis

This procedure describes the ion exchange reaction to replace the halide anion with the hexafluorophosphate anion.

Materials:

-

Tetraethylphosphonium iodide (from Step 1)

-

Potassium hexafluorophosphate (KPF₆) or Ammonium hexafluorophosphate (NH₄PF₆)

-

Dichloromethane

-

Deionized water

Procedure:

-

Dissolve the tetraethylphosphonium iodide (1.0 equivalent) in a minimal amount of deionized water.

-

In a separate beaker, prepare a saturated aqueous solution of potassium hexafluorophosphate (1.0 - 1.1 equivalents).

-

Add the potassium hexafluorophosphate solution dropwise to the stirred solution of tetraethylphosphonium iodide. A white precipitate of this compound should form immediately due to its lower solubility in water.

-

Continue stirring the mixture at room temperature for 1-2 hours to ensure complete precipitation.

-

Collect the crude product by vacuum filtration and wash thoroughly with deionized water to remove the potassium iodide byproduct.

-

The crude product can be further purified by recrystallization.

Purification by Recrystallization

Recrystallization is a crucial step to obtain high-purity this compound, which is essential for many applications, especially in electrochemistry and as a catalyst.

General Procedure:

-

Dissolve the crude this compound in a minimum amount of a hot polar solvent. Suitable solvents could include ethanol, isopropanol, or acetonitrile.[2][3]

-

Once fully dissolved, slowly add a less polar or non-polar solvent (an anti-solvent) such as diethyl ether or hexane until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under high vacuum.

A common solvent system for the recrystallization of similar quaternary ammonium and phosphonium hexafluorophosphate salts is an ethanol/water mixture (e.g., 3:1 v/v).[4][5]

Caption: A step-by-step workflow for the purification of this compound using recrystallization.

Characterization Data

Accurate characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the expected characterization data.

| Analysis | Expected Result |

| ¹H NMR | Two signals corresponding to the ethyl groups: a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂-P). The chemical shifts and coupling constants would be characteristic of a tetraethylphosphonium cation. |

| ³¹P NMR | A singlet for the tetraethylphosphonium cation and a septet for the hexafluorophosphate anion due to coupling with the six fluorine atoms.[6] |

| ¹⁹F NMR | A doublet for the hexafluorophosphate anion due to coupling with the phosphorus atom. |

| FT-IR | Characteristic peaks for C-H stretching and bending of the ethyl groups, and a strong, broad peak characteristic of the P-F stretching in the hexafluorophosphate anion. |

| Elemental Analysis | The experimentally determined percentages of Carbon, Hydrogen, and Phosphorus should be in close agreement with the calculated values for the molecular formula C₈H₂₀F₆P₂. |

Safety Considerations

-

Triethylphosphine is a toxic, pyrophoric liquid and should be handled with extreme caution in an inert atmosphere.

-

Ethyl iodide is a lachrymator and is harmful if inhaled or absorbed through the skin.

-

Hexafluorophosphate salts can release toxic hydrogen fluoride gas upon decomposition with strong acids or at high temperatures.

-

All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers are encouraged to consult the primary literature for analogous procedures and to perform thorough safety assessments before undertaking any experimental work.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. reddit.com [reddit.com]

- 3. Tips & Tricks [chem.rochester.edu]

- 4. basinc.com [basinc.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and Thermal Studies of Two Phosphonium Tetrahydroxidohexaoxidopentaborate(1-) Salts: Single-Crystal XRD Characterization of [iPrPPh3][B5O6(OH)4]·3.5H2O and [MePPh3][B5O6(OH)4]·B(OH)3·0.5H2O - PMC [pmc.ncbi.nlm.nih.gov]

Thermal Stability and Decomposition of Tetraethylphosphonium Hexafluorophosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of tetraethylphosphonium hexafluorophosphate, an ionic liquid with applications in various scientific fields, including as an electrolyte in electrochemical studies and as a solvent in synthesis. Understanding the thermal properties of this compound is critical for its safe handling, application, and for the interpretation of experimental results. This document outlines typical thermal analysis data, detailed experimental protocols for its characterization, and the likely decomposition pathway.

Thermal Properties of this compound

The thermal stability of an ionic liquid is a key parameter that dictates its operational window in high-temperature applications. This compound is generally considered to possess good thermal stability, a characteristic feature of many phosphonium-based ionic liquids. The overall thermal stability is influenced by the nature of both the cation and the anion. The hexafluorophosphate anion (PF₆⁻) is known to contribute to higher thermal and hydrolytic stability in ionic liquids.

Data Presentation

While specific experimental data for this compound is not widely published, the following tables summarize typical quantitative data that can be expected based on the analysis of analogous tetraalkylphosphonium and hexafluorophosphate salts. These values should be considered illustrative and may vary depending on the specific experimental conditions and sample purity.

Table 1: Thermogravimetric Analysis (TGA) Data (Illustrative)

| Parameter | Typical Value Range | Description |

| Onset Decomposition Temperature (T_onset) | 300 - 350 °C | The temperature at which significant mass loss begins. |

| Temperature at 5% Mass Loss (T_d5) | 310 - 360 °C | A common metric for the initial decomposition temperature. |

| Temperature at 50% Mass Loss (T_d50) | 350 - 400 °C | The temperature at which half of the sample mass has been lost. |

| Residual Mass at 500 °C | < 10% | The percentage of the initial mass remaining at a high temperature. |

Table 2: Differential Scanning Calorimetry (DSC) Data (Illustrative)

| Parameter | Typical Value Range | Description |

| Melting Point (T_m) | 150 - 200 °C | The temperature at which the solid-to-liquid phase transition occurs. |

| Glass Transition Temperature (T_g) | Not typically observed | Often not prominent in highly crystalline phosphonium salts. |

| Decomposition Exotherm | > 300 °C | An exothermic peak corresponding to the decomposition process. |

Experimental Protocols for Thermal Analysis

Accurate determination of the thermal properties of this compound requires standardized experimental procedures. The following sections detail the methodologies for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA is employed to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is crucial for determining the decomposition temperature and overall thermal stability.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA crucible (e.g., alumina or platinum). Due to the hygroscopic nature of many ionic liquids, sample handling should be performed in a dry atmosphere (e.g., a glovebox) to minimize water absorption.

-

Instrument Setup: Place the sample crucible and an empty reference crucible into the TGA instrument.

-

Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Heat the sample at a constant ramp rate of 10 °C/min up to a final temperature of 600 °C.

-

-

Data Analysis: Record the mass loss as a function of temperature. The onset decomposition temperature is typically determined by the intersection of the baseline with the tangent of the decomposition step in the TGA curve.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow into or out of a sample as it is subjected to a controlled temperature program. This technique is ideal for identifying thermal transitions such as melting, crystallization, and glass transitions.

Methodology:

-

Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum DSC pan. An empty, hermetically sealed pan is used as a reference. Sample preparation in a dry atmosphere is recommended.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Atmosphere: Maintain an inert atmosphere using a nitrogen or argon purge gas.

-

Temperature Program:

-

Equilibrate the sample at 25 °C.

-

Heat the sample at a controlled rate of 10 °C/min to a temperature above its melting point but below its decomposition temperature (e.g., 250 °C).

-

Hold isothermally for 2-5 minutes to ensure complete melting.

-

Cool the sample at a rate of 10 °C/min to a low temperature (e.g., -50 °C).

-

Heat the sample a second time at 10 °C/min to above the melting point to observe the glass transition (if any) and melting behavior of the cooled sample.

-

-

Data Analysis: Analyze the resulting heat flow versus temperature curve to determine the temperatures and enthalpies of any observed thermal events.

Decomposition Pathway

The thermal decomposition of tetraalkylphosphonium salts can proceed through several mechanisms, including Hoffmann-type elimination and nucleophilic substitution (SN2) pathways. The hexafluorophosphate anion is a poor nucleophile, which generally favors elimination pathways if a beta-hydrogen is available on the alkyl chains of the cation.

A plausible decomposition pathway for this compound involves a Hoffmann-type elimination reaction, initiated by the abstraction of a proton from a beta-carbon of an ethyl group by the hexafluorophosphate anion acting as a base at elevated temperatures. This leads to the formation of triethylphosphine, ethylene, and the generation of hydrogen fluoride and phosphorus pentafluoride from the decomposition of the protonated anion.

Caption: Proposed thermal decomposition pathway of this compound.

The above diagram illustrates a simplified representation of a potential decomposition pathway. In reality, the thermal degradation of ionic liquids can be complex, potentially involving multiple competing reaction pathways and the formation of various secondary products. The initial decomposition of the hexafluorophosphate anion itself into lithium fluoride (LiF) and phosphorus pentafluoride (PF₅) is a known process for its lithium salt and a similar breakdown is expected for the phosphonium salt at high temperatures. The reactive species generated, such as PF₅, can further react with the organic cation and its decomposition products.

Conclusion

This compound exhibits good thermal stability, making it a suitable candidate for applications requiring elevated temperatures. A thorough understanding of its thermal behavior, as determined by techniques like TGA and DSC, is essential for its effective and safe utilization. The provided experimental protocols offer a standardized approach for the characterization of its thermal properties. While the proposed decomposition pathway provides a logical framework for understanding its degradation, further detailed mechanistic studies are warranted for a complete picture of its high-temperature chemistry. Researchers and professionals are encouraged to perform their own thermal analysis on specific batches of this compound to obtain precise data relevant to their particular application.

Electrochemical Stability of Tetraethylphosphonium Hexafluorophosphate in Acetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electrochemical window of tetraethylphosphonium hexafluorophosphate ([Et₄P][PF₆]) in acetonitrile (ACN). Understanding the electrochemical stability of an electrolyte is paramount for a wide range of applications, including energy storage, electro-synthesis, and electrochemical analysis. This document outlines the expected electrochemical behavior, detailed experimental protocols for its determination, and the fundamental processes that define the operational limits of this electrolyte system.

Overview of Electrochemical Stability

The electrochemical window of an electrolyte is the potential range within which the electrolyte remains electrochemically inert, meaning it does not undergo oxidation or reduction. This window is defined by the anodic limit (oxidation potential) and the cathodic limit (reduction potential). The width of this window is a critical parameter for electrochemical applications, as it dictates the maximum voltage that can be applied to a system before the electrolyte itself begins to decompose.

The electrochemical stability of this compound in acetonitrile is governed by the oxidation of the hexafluorophosphate anion ([PF₆]⁻) at the anode and the reduction of the tetraethylphosphonium cation ([Et₄P]⁺) at the cathode.

Quantitative Data

Based on data for analogous compounds, the expected electrochemical window and related properties are summarized in the table below. It is crucial to note that these values are estimates and can be influenced by experimental conditions.[1]

| Parameter | Value (in Acetonitrile) | Notes |

| Anodic Limit (vs. SCE) | Approx. +3.0 V | Primarily determined by the oxidation of the [PF₆]⁻ anion.[1] |

| Cathodic Limit (vs. SCE) | Approx. -2.7 V | Primarily determined by the reduction of the tetraalkylammonium/phosphonium cation.[1] |

| Electrochemical Window | Approx. 5.7 V | The difference between the anodic and cathodic limits. |

| Typical Concentration | 0.1 M - 1.0 M | Used as a supporting electrolyte to ensure sufficient ionic conductivity. |

Experimental Protocol for Determination of the Electrochemical Window

The electrochemical window is typically determined using cyclic voltammetry (CV). The following protocol outlines a standard procedure for this measurement.

3.1 Materials and Equipment

-

Electrolyte: High-purity this compound ([Et₄P][PF₆])

-

Solvent: Anhydrous acetonitrile (ACN), electrochemical grade

-

Working Electrode (WE): Glassy carbon (GC), platinum (Pt), or gold (Au) electrode

-

Counter Electrode (CE): Platinum wire or mesh

-

Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Silver/Silver Ion (Ag/Ag⁺) electrode

-

Potentiostat/Galvanostat

-

Electrochemical Cell: A three-electrode cell gastight for inert atmosphere operation

-

Inert Gas: Argon or Nitrogen (high purity)

3.2 Procedure

-

Electrolyte Preparation:

-

Inside an argon-filled glovebox, prepare a 0.1 M solution of [Et₄P][PF₆] in anhydrous acetonitrile. The use of an inert atmosphere is critical to minimize contamination from water and oxygen, which can significantly affect the electrochemical window.

-

-

Electrochemical Cell Assembly:

-

Assemble the three-electrode cell with the polished working electrode, the counter electrode, and the reference electrode.

-

Ensure the tip of the reference electrode is positioned close to the working electrode to minimize iR drop (uncompensated resistance).

-

-

Deaeration:

-

Fill the electrochemical cell with the prepared electrolyte solution.

-

Purge the solution with the inert gas for at least 15-20 minutes to remove any dissolved oxygen. Maintain an inert atmosphere over the solution throughout the experiment.

-

-

Cyclic Voltammetry Measurement:

-

Connect the electrodes to the potentiostat.

-

Perform a cyclic voltammetry scan over a wide potential range (e.g., from -3.5 V to +3.5 V vs. the reference electrode).

-

A typical scan rate for this determination is 50-100 mV/s.

-

-

Data Analysis:

-

The anodic and cathodic limits are determined as the potentials at which a significant increase in current is observed. This current rise signifies the onset of the electrolyte's oxidation and reduction, respectively.

-

A common method to define these limits is to set a cutoff current density (e.g., 0.1 mA/cm² or 1 mA/cm²). The potential at which the current density reaches this cutoff value is defined as the limit of the electrochemical window.

-

Mandatory Visualizations

The following diagrams illustrate the key experimental workflow and the logical relationship of the components in determining the electrochemical window.

References

An In-depth Technical Guide on the Ionic Conductivity of Tetraethylphosphonium Hexafluorophosphate

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the ionic conductivity of the ionic liquid tetraethylphosphonium hexafluorophosphate ([P2222][PF6]). In the absence of extensive experimentally derived data for this specific compound in publicly accessible literature, this document establishes a predictive framework based on the known properties of structurally analogous phosphonium-based ionic liquids and the fundamental principles governing charge transport in these materials. Detailed experimental protocols for the characterization of ionic conductivity and related physicochemical properties are presented, alongside a comparative analysis of relevant compounds to contextualize the expected performance of [P2222][PF6].

Introduction

Ionic liquids (ILs) are a class of molten salts with melting points typically below 100°C. Their unique combination of properties, including negligible vapor pressure, high thermal stability, and intrinsic ionic conductivity, has positioned them as materials of significant interest in diverse fields such as electrochemistry, catalysis, and drug delivery. This compound, [P2222][PF6], is a member of the phosphonium-based ionic liquid family, which is noted for its generally high thermal and electrochemical stability.[1] The ionic conductivity of an IL is a critical parameter that dictates its efficacy as an electrolyte in applications such as batteries, supercapacitors, and sensors. This guide delineates the theoretical underpinnings of ionic conductivity in [P2222][PF6] and provides the necessary protocols for its empirical determination.

Physicochemical Properties of this compound

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C8H20F6P2 | |

| CAS Number | 111928-07-5 | |

| Appearance | White to Almost white powder to crystal | |

| Purity | >99.0% (T) |

Theoretical Framework of Ionic Conductivity in Ionic Liquids

The ionic conductivity (σ) of an ionic liquid is a measure of its ability to conduct an electric current via the migration of its constituent ions. It is fundamentally influenced by the number density of charge carriers (n), their charge (q), and their mobility (μ), as described by the following equation:

σ = Σ ni * qi * μi

Several factors at the molecular level govern the mobility of the tetraethylphosphonium cation ([P2222]+) and the hexafluorophosphate anion ([PF6]-):

-

Viscosity (η): Lower viscosity generally leads to higher ionic mobility and, consequently, higher ionic conductivity. The relationship between conductivity and viscosity can often be visualized using a Walden plot (log(molar conductivity) vs. log(inverse viscosity)).[2][3] For many "good" ionic liquids, the points lie close to the "ideal" KCl line, indicating a high degree of ionic dissociation.[4]

-

Temperature (T): The ionic conductivity of most ionic liquids increases with temperature. This relationship is often non-Arrhenius and can be described by the Vogel-Tammann-Fulcher (VTF) equation:[5][6][7][8][9]

σ(T) = A * exp(-B / (T - T0))

where A is a pre-exponential factor related to the number of charge carriers, B is a parameter related to the activation energy, and T0 is the ideal glass transition temperature.

-

Ion Size and Shape: The size and shape of the constituent ions influence both viscosity and ion-pairing interactions. While smaller ions are generally expected to be more mobile, strong electrostatic interactions can lead to the formation of ion pairs, which are neutral species and do not contribute to conductivity. The relatively bulky nature of the tetraethylphosphonium cation may lead to lower viscosity compared to smaller ammonium or imidazolium cations with strong hydrogen bonding capabilities.

-

Ion-Ion Interactions: The degree of ion pairing and aggregation within the ionic liquid significantly impacts the number of effective charge carriers.

Comparative Analysis with Other Phosphonium-Based Ionic Liquids

To estimate the potential ionic conductivity of [P2222][PF6], it is instructive to compare it with other phosphonium-based ILs. Generally, for a given anion, increasing the alkyl chain length on the phosphonium cation leads to an increase in viscosity and a decrease in ionic conductivity.[10]

Table 2: Ionic Conductivity of Selected Phosphonium-Based Ionic Liquids at 25°C

| Ionic Liquid | Ionic Conductivity (mS/cm) | Viscosity (mPa·s) | Source |

| [P2228][FSI] | 1.50 | 99.5 | [10] |

| [P2224][FSI] | 4.6 | 61.3 | [10] |

| [P2228][TFSI] | 0.971 | 115 | [10] |

| [P66614][TFSI] (with 0.75 M LiTFSI) | ~0.1 (at 20°C) | - | [11] |

Note: FSI = bis(fluorosulfonyl)imide, TFSI = bis(trifluoromethanesulfonyl)imide

Based on these trends, the ionic conductivity of [P2222][PF6] is expected to be in a similar range to other phosphonium ILs with short alkyl chains. The hexafluorophosphate anion is known to form ILs with relatively high conductivity.

Experimental Protocols

A standardized approach to characterizing the ionic conductivity and related properties of [P2222][PF6] is crucial for obtaining reliable and comparable data.

Synthesis of this compound

A general method for the synthesis of phosphonium hexafluorophosphate salts involves a two-step process:

-

Quaternization: Reaction of a tertiary phosphine (e.g., triethylphosphine) with an appropriate alkyl halide to form the phosphonium halide salt.

-

Anion Metathesis: Reaction of the phosphonium halide with a hexafluorophosphate salt (e.g., potassium hexafluorophosphate, KPF6) in a suitable solvent, leading to the precipitation of the less soluble inorganic halide and the formation of the desired phosphonium hexafluorophosphate ionic liquid.[12][13] The product is then typically purified by washing and drying under vacuum.

Measurement of Ionic Conductivity

Electrochemical Impedance Spectroscopy (EIS) is the most common and accurate method for determining the ionic conductivity of ILs.

-

Instrumentation: An impedance analyzer or a frequency response analyzer coupled with a potentiostat.

-

Conductivity Cell: A two-electrode cell with parallel platinum or stainless steel electrodes of a known area (A) and separated by a known distance (l). The cell constant (K = l/A) must be accurately determined using a standard solution of known conductivity (e.g., aqueous KCl).

-

Procedure:

-

The ionic liquid is placed in the conductivity cell, and the temperature is controlled using a thermostat.

-

A small amplitude AC voltage is applied across a range of frequencies (typically from the MHz to Hz range).

-

The impedance of the cell is measured at each frequency, and a Nyquist plot (-Im(Z) vs. Re(Z)) is generated.

-

The bulk resistance (Rb) of the ionic liquid is determined from the high-frequency intercept of the Nyquist plot with the real axis.

-

The ionic conductivity (σ) is then calculated using the formula:

σ = K / Rb

-

Measurement of Viscosity

A rotational viscometer or a falling-ball viscometer can be used to measure the dynamic viscosity of the ionic liquid as a function of temperature.

Measurement of Density

A vibrating tube densimeter is a precise instrument for measuring the density of the ionic liquid over a range of temperatures.

Mandatory Visualizations

To aid in the understanding of the concepts and experimental workflows discussed, the following diagrams are provided.

Caption: Experimental workflow for the characterization of ionic conductivity.

Caption: Relationship between temperature and ionic conductivity in ionic liquids.

Conclusion

While specific experimental data on the ionic conductivity of this compound is currently limited in the public domain, this technical guide provides a robust framework for its estimation and empirical determination. Based on the properties of analogous phosphonium-based ionic liquids, [P2222][PF6] is expected to exhibit moderate to good ionic conductivity with high thermal and electrochemical stability. The detailed experimental protocols provided herein offer a clear pathway for researchers to accurately characterize this promising ionic liquid. Further experimental investigation is warranted to fully elucidate the transport properties of [P2222][PF6] and unlock its potential in various advanced applications.

References

- 1. Novel Phosphonium-Based Ionic Liquid Electrolytes for Battery Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. rroij.com [rroij.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Vogel–Tammann–Fulcher model for charging dynamics in an organic electrochemical transistor - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. DSpace [helda.helsinki.fi]

- 11. researchgate.net [researchgate.net]

- 12. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 13. Tetrabutylammonium hexafluorophosphate - Wikipedia [en.wikipedia.org]

Solubility Profile of Tetraethylphosphonium Hexafluorophosphate in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tetraethylphosphonium hexafluorophosphate ([Et₄P][PF₆]), a phosphonium-based ionic liquid, in common organic solvents. Understanding the solubility of this compound is critical for its application in various fields, including as an electrolyte in electrochemical devices, a catalyst in organic synthesis, and a medium for drug delivery systems. This document compiles available qualitative and quantitative solubility data, details experimental protocols for solubility determination, and presents a logical workflow for assessing its solubility.

Core Executive Summary

This compound generally exhibits good solubility in polar aprotic solvents and is sparingly soluble in nonpolar solvents. While extensive quantitative data for this specific ionic liquid is limited in publicly available literature, this guide collates information from studies on closely related phosphonium and hexafluorophosphate salts to provide a comprehensive solubility profile. The hexafluorophosphate anion (PF₆⁻) contributes to the compound's stability and influences its solubility characteristics.

Quantitative Solubility Data

| Solvent | Chemical Formula | Type | Qualitative Solubility of [Et₄P][PF₆] & Similar Salts | Quantitative Solubility of Analogous Compounds | Temperature (°C) |

| Acetonitrile | CH₃CN | Polar Aprotic | Soluble[1] | 0.1 g/mL (Tetrabutylammonium hexafluorophosphate) | Not Specified |

| Acetone | C₃H₆O | Polar Aprotic | Soluble[2] | Not available | Not Specified |

| Dichloromethane | CH₂Cl₂ | Halogenated | Soluble[2] | Not available | Not Specified |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble[2] | 200 mg/mL (Tripropylammonium hexafluorophosphate)[3] | Not Specified |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble[2] | Not available | Not Specified |

| Methanol | CH₃OH | Polar Protic | Soluble[1] | Not available | Not Specified |

| Ethanol | C₂H₅OH | Polar Protic | Sparingly Soluble to Insoluble | Not available | Not Specified |

| Ethyl Acetate | C₄H₈O₂ | Moderately Polar | Soluble | Not available | Not Specified |

| Toluene | C₇H₈ | Nonpolar Aromatic | Sparingly Soluble to Insoluble | Not available | Not Specified |

| Hexane | C₆H₁₄ | Nonpolar Aliphatic | Insoluble | Not available | Not Specified |

| Water | H₂O | Polar Protic | Sparingly Soluble | 0.048 mol·kg⁻¹ (Tetrabutylphosphonium hexafluorophosphate) | 25 |

Note: The quantitative data presented is for analogous compounds and should be used as an estimation for the solubility of this compound. The solubility is dependent on temperature and the purity of both the solvent and the solute.

Experimental Protocols for Solubility Determination

The determination of ionic liquid solubility in organic solvents can be performed using several established methods. The choice of method often depends on the desired accuracy, the amount of sample available, and the temperature range of interest.

Isothermal Gravimetric Method

This is a classical and straightforward method for determining solubility at a specific temperature.

-

Sample Preparation: Dry the this compound under a vacuum to remove any residual moisture. Use anhydrous organic solvents of high purity.

-

Equilibration: Prepare a series of vials, each containing a known volume or mass of a specific organic solvent. Add an excess amount of this compound to each vial to create a saturated solution with a solid phase present.

-

Agitation and Temperature Control: Seal the vials and place them in a constant temperature bath or shaker. Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the solid phase to settle. A clear aliquot of the saturated supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter to prevent the transfer of any solid particles.

-

Solvent Evaporation and Mass Determination: Transfer the aliquot to a pre-weighed vial. The mass of the aliquot is determined. The solvent is then removed under vacuum or by gentle heating. The mass of the remaining solid (the dissolved this compound) is then determined.

-

Calculation: The solubility can then be calculated in various units (e.g., g/L, mol/L, or g/100g of solvent) based on the mass of the dissolved salt and the mass or volume of the solvent in the aliquot.

Polythermal Method (Cloud Point Determination)

This method is useful for determining the temperature-dependent solubility and constructing phase diagrams.

-

Sample Preparation: Prepare a series of mixtures of this compound and the organic solvent with known compositions in sealed, transparent vials.

-

Heating and Cooling Cycles: The vials are slowly heated while being stirred until a clear, homogeneous solution is formed. The temperature at which the last solid particle dissolves is recorded as the dissolution temperature.

-

Cloud Point Observation: The clear solution is then slowly cooled. The temperature at which the first sign of turbidity or crystal formation appears is recorded as the cloud point or crystallization temperature.

-

Data Analysis: By repeating this process for various compositions, a solubility curve (temperature vs. composition) can be constructed.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of the solubility of this compound.

Caption: Workflow for Solubility Determination.

Signaling Pathways and Logical Relationships

The solubility of an ionic liquid like this compound is governed by a complex interplay of intermolecular forces. The following diagram illustrates the key factors influencing its dissolution in an organic solvent.

Caption: Factors Influencing Solubility.

References

An In-Depth Technical Guide to the Safety, Handling, and MSDS of Tetraethylphosphonium Hexafluorophosphate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information, handling procedures, and a summary of the Material Safety Data Sheet (MSDS) for tetraethylphosphonium hexafluorophosphate. The information is intended to support researchers, scientists, and professionals in drug development in the safe and effective use of this compound.

Chemical Identification and Physical Properties

This compound is a phosphonium-based ionic liquid. Ionic liquids are a class of salts that are liquid at or near room temperature and are of increasing interest in various chemical applications, including as solvents and catalysts in organic synthesis and electrochemistry.

Table 1: Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 111928-07-5[1] |

| Molecular Formula | C8H20F6P2[1] |

| Molecular Weight | 292.19 g/mol |

| Appearance | White to almost white crystal/powder |

Table 2: Physical and Chemical Properties

| Property | Value |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Density | Data not available |

| Solubility | Soluble in chloroform, acetone, and methanol.[2] Solubility in water is not specified, but hexafluorophosphate salts can be water-sensitive. |

| Thermal Decomposition | Specific data for this compound is not readily available. However, hexafluorophosphate salts, like lithium hexafluorophosphate, can decompose upon heating to produce toxic and corrosive hydrogen fluoride (HF) and phosphorus pentafluoride (PF5) gases.[3] Phosphonium salts, in general, can undergo thermal decomposition, and the stability is dependent on the nature of the organic substituents and the counter-ion. |

Hazard Identification and Toxicological Information

This compound is classified as a hazardous substance. The primary hazards are related to its irritant properties.

Table 3: GHS Hazard Classification

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Irritation | GHS07: Harmful/Irritant | Warning | H315: Causes skin irritation[4] |

| Eye Irritation | GHS07: Harmful/Irritant | Warning | H319: Causes serious eye irritation[4] |

Toxicological Summary:

Detailed toxicological studies for this compound are limited. Most safety data sheets indicate that the toxicological properties have not been fully investigated.[5] Therefore, it should be handled with the caution appropriate for a potentially hazardous substance.

-

Acute Effects: No specific data is available for this compound. For related compounds, accidental ingestion may be harmful.[1]

-

Inhalation: May cause respiratory irritation.[6]

-

Skin Contact: Causes skin irritation.[4]

-

Eye Contact: Causes serious eye irritation.[4]

-

Chronic Effects: No data available.

Handling and Storage

Proper handling and storage procedures are crucial to ensure safety and maintain the integrity of the compound. Phosphonium salts can be sensitive to air and moisture, which can lead to decomposition.

General Handling Precautions:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid generating dust.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Keep away from ignition sources.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Store under an inert atmosphere (e.g., argon or nitrogen) to prevent decomposition due to air or moisture.[2]

Experimental Protocols: Handling Air-Sensitive Phosphonium Salts

Given the potential sensitivity of phosphonium salts to air and moisture, the following protocols for handling air-sensitive reagents are recommended.

Protocol 1: General Handling in a Glovebox

A glovebox provides an inert atmosphere, which is the ideal environment for handling this compound.

Methodology:

-

Preparation: Ensure the glovebox has a dry, inert atmosphere (e.g., argon or nitrogen) with low oxygen and moisture levels.

-

Material Transfer: Introduce the sealed container of this compound into the glovebox antechamber.

-

Purging: Evacuate and refill the antechamber with the inert glovebox gas at least three times to remove atmospheric contaminants.

-

Handling: Once inside the glovebox, open the container and weigh the desired amount of the compound.

-

Sealing: Tightly seal the original container and the container with the weighed sample before removing them from the glovebox.

Protocol 2: Handling using a Schlenk Line

A Schlenk line can be used for handling smaller quantities of the compound when a glovebox is not available.

Methodology:

-

Glassware Preparation: Use oven-dried or flame-dried glassware to remove any adsorbed moisture. Assemble the glassware while hot and allow it to cool under a stream of dry, inert gas (argon or nitrogen).[7]

-

Inert Atmosphere: Connect the reaction flask to a Schlenk line, which allows for alternating between a vacuum and a supply of inert gas.

-

Purging: Evacuate the flask and then backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Reagent Transfer: To add the solid this compound, briefly remove the stopper or septum while maintaining a positive pressure of inert gas flowing out of the flask to prevent air from entering. Quickly add the solid and reseal the flask.

-

Solvent Addition: If dissolving the compound, use a cannula or a syringe to transfer anhydrous solvent into the reaction flask under a positive pressure of inert gas.

Diagram 1: Glovebox Handling Workflow

Caption: Workflow for handling this compound in a glovebox.

Diagram 2: Schlenk Line Handling Workflow

Caption: Workflow for handling this compound using a Schlenk line.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

Table 4: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield.[] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or other protective clothing to prevent skin contact. |

| Respiratory Protection | If dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[] |

First Aid Measures

In case of exposure, follow these first aid measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[4]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[4]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[6]

Spills and Disposal

Spill Cleanup:

-

Minor Spills (Solid): Evacuate the area. Wear appropriate PPE. Carefully sweep or shovel the spilled material into a labeled container for disposal, avoiding dust creation.

-

Major Spills: Alert emergency responders.

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations. The compound may be dissolved in a combustible solvent and incinerated in a chemical incinerator with an afterburner and scrubber.[4]

Conclusion

This compound is a valuable research chemical that requires careful handling due to its irritant properties and potential sensitivity to air and moisture. By following the guidelines outlined in this technical guide, researchers can work with this compound safely and effectively. Always consult the most up-to-date Safety Data Sheet from the supplier before use.

References

A Technical Guide to the Hygroscopic Nature and Storage of Tetraethylphosphonium Hexafluorophosphate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the hygroscopic properties of tetraethylphosphonium hexafluorophosphate ([Et₄P][PF₆]), a phosphonium-based ionic liquid. Understanding the interaction of this compound with atmospheric moisture is critical for its proper handling, storage, and application in research and development, particularly in fields where water content can significantly impact experimental outcomes. This guide provides a detailed overview of its water absorption characteristics, the mechanism of hydrolysis of the hexafluorophosphate anion, recommended storage conditions, and a comprehensive experimental protocol for accurate water content determination.

Hygroscopic Nature of this compound

This compound is a hygroscopic solid, meaning it has the tendency to attract and absorb moisture from the surrounding atmosphere. This property is primarily attributed to the interactions between water molecules and the ionic components of the salt, particularly the hexafluorophosphate ([PF₆]⁻) anion. While phosphonium-based ionic liquids are generally considered to be less hygroscopic than their ammonium analogues, the presence of the [PF₆]⁻ anion introduces a reactive component to its interaction with water.

The absorption of water not only changes the physical state of the material but can also lead to its chemical degradation through hydrolysis. Therefore, maintaining a low-water environment is crucial for preserving the integrity and performance of this compound.

Quantitative Water Absorption Data

For context, data for related hygroscopic materials can be considered. The shape of the isotherm can provide insights into the mechanism of water sorption, such as monolayer adsorption at low humidity, multilayer adsorption at intermediate humidity, and capillary condensation in porous structures at high humidity.

Table 1: Qualitative Description of Water Sorption Behavior

| Relative Humidity (RH) | Expected Water Sorption Behavior for a Hygroscopic Ionic Liquid |

| Low RH (<20%) | Adsorption of a monolayer of water molecules on the surface of the solid. |

| Moderate RH (20-60%) | Formation of multiple layers of adsorbed water. |

| High RH (>60%) | Significant water uptake, potentially leading to deliquescence (dissolving in the absorbed water). |

Hydrolysis of the Hexafluorophosphate Anion

A critical aspect of the hygroscopic nature of this compound is the susceptibility of the [PF₆]⁻ anion to hydrolysis in the presence of water. This reaction is often slow under neutral conditions but can be accelerated by acidic conditions and elevated temperatures. The hydrolysis of [PF₆]⁻ is a multi-step process that leads to the formation of several phosphorus oxyfluoride species and, ultimately, phosphoric acid and highly corrosive hydrogen fluoride (HF).[1][2][3][4]

The initial step of the hydrolysis is believed to involve the protonation of a fluorine atom on the [PF₆]⁻ anion, followed by the elimination of HF. This process continues in a stepwise manner, replacing fluorine atoms with hydroxyl groups.

Signaling Pathway of [PF₆]⁻ Hydrolysis

The following diagram illustrates the proposed pathway for the hydrolysis of the hexafluorophosphate anion in the presence of water.

Caption: Proposed hydrolysis pathway of the hexafluorophosphate anion.

Recommended Storage and Handling Conditions

To minimize water absorption and subsequent hydrolysis, stringent storage and handling procedures are essential for this compound.

Table 2: Recommended Storage and Handling Conditions

| Condition | Recommendation | Rationale |

| Atmosphere | Store under a dry, inert atmosphere (e.g., argon or nitrogen). | Prevents contact with atmospheric moisture. |

| Container | Use a tightly sealed, airtight container made of glass or a compatible polymer (e.g., polyethylene, polypropylene). | Minimizes moisture ingress during storage. |

| Temperature | Store in a cool, dry place. | Lower temperatures generally reduce the rate of chemical reactions, including hydrolysis. |

| Handling | Handle in a controlled environment, such as a glove box or a dry room with low relative humidity. | Minimizes exposure to moisture during weighing and transfer. |

| Desiccant | Store containers within a desiccator containing a suitable drying agent (e.g., silica gel, molecular sieves). | Provides an additional layer of protection against moisture. |

Experimental Protocol: Water Content Determination by Coulometric Karl Fischer Titration

The most accurate and widely used method for determining the water content in ionic liquids is Karl Fischer (KF) titration. The coulometric method is particularly suitable for samples with low water content.

Principle

Coulometric Karl Fischer titration is an absolute method where the iodine required for the reaction with water is generated electrochemically in the titration cell. The amount of water is directly proportional to the total charge passed, as governed by Faraday's law.

Experimental Workflow

The following diagram outlines the general workflow for determining the water content of a solid hygroscopic sample using a Karl Fischer titrator with a drying oven.

Caption: Workflow for water content determination by coulometric KF titration.

Detailed Methodology

Instrumentation:

-

Coulometric Karl Fischer Titrator

-

KF Drying Oven with an autosampler

-

Analytical Balance (readability to at least 0.1 mg)

-

Gas-tight syringes for liquid standards

-

Glass vials and septa

Reagents:

-

Anolyte and catholyte solutions for coulometric KF titration (diaphragmless or with diaphragm, depending on the instrument)

-

Certified water standard for calibration and verification

-

Dry, inert carrier gas (e.g., nitrogen or argon)

Procedure:

-

Instrument Preparation:

-

Assemble the Karl Fischer titration cell according to the manufacturer's instructions.

-

Fill the cell with the appropriate anolyte and catholyte (if applicable).

-

Start the conditioning process to titrate any residual moisture in the cell until a stable, low drift is achieved (typically < 5 µ g/min ).

-

-

Sample Preparation (in a controlled, dry atmosphere):

-

Tare a clean, dry glass vial on the analytical balance.

-

Accurately weigh approximately 0.1 - 0.5 g of this compound into the vial. The exact sample mass will depend on the expected water content to ensure the total water is within the optimal range for the instrument.

-

Immediately seal the vial with a septum cap.

-

Record the exact sample weight.

-

-

Analysis:

-

Place the sealed vial into the autosampler of the KF drying oven.

-

Set the oven temperature. For a solid ionic liquid, a temperature between 100°C and 150°C is typically sufficient to release the absorbed water without decomposing the sample. A temperature optimization study may be required.

-

Set the carrier gas flow rate (e.g., 60-100 mL/min).

-

Start the analysis sequence. The instrument will automatically pierce the vial septum, heat the sample, and transfer the evolved water vapor via the carrier gas into the titration cell.

-

The titration will proceed until all the water has been neutralized.

-

The instrument's software will automatically calculate the water content in ppm or percentage based on the total charge consumed and the sample weight.

-

-

Quality Control:

-

Periodically run a certified water standard to verify the accuracy of the instrument.

-

Run a blank (an empty, sealed vial) to determine the background moisture from the system and the vial.

-

Conclusion

This compound is a valuable ionic liquid for various scientific applications; however, its hygroscopic nature necessitates careful handling and storage to prevent water absorption and subsequent chemical degradation. The hydrolysis of the hexafluorophosphate anion can lead to the formation of corrosive byproducts, compromising the integrity of the material and potentially affecting experimental results. By implementing the recommended storage and handling procedures and utilizing precise analytical techniques such as coulometric Karl Fischer titration, researchers can ensure the quality and reliability of this important compound in their work.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Unraveling the Hydrolysis Mechanism of LiPF6 in Electrolyte of Lithium Ion Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetics and mechanism of hydrolysis of PF6− accelerated by H+ or Al3+ in aqueous solution - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Fundamental Electrochemical Behavior of Tetraethylphosphonium Hexafluorophosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraethylphosphonium hexafluorophosphate, [(C₂H₅)₄P][PF₆], is a quaternary phosphonium salt that has garnered interest as a supporting electrolyte in various electrochemical applications. Its properties, such as thermal stability, a potentially wide electrochemical window, and solubility in polar organic solvents, make it a candidate for use in batteries, capacitors, and electrochemical synthesis. This technical guide provides a comprehensive overview of the fundamental electrochemical behavior of this compound, including its expected properties, detailed experimental protocols for its characterization, and a discussion of the key factors influencing its performance.

The hexafluorophosphate ([PF₆]⁻) anion is well-known for its chemical and electrochemical stability, contributing to a wide operational potential range.[1] The tetraethylphosphonium ([ (C₂H₅)₄P]⁺) cation, with its specific alkyl chain length, influences the salt's physical properties such as viscosity and ion-pairing behavior, which are critical determinants of ionic conductivity.[2]

Quantitative Data Summary

Specific quantitative electrochemical data for this compound is not extensively available in the public domain. Therefore, the following tables present data for closely related tetraalkylphosphonium and tetraalkylammonium hexafluorophosphate salts to provide an estimated performance profile. These values should be considered as approximations and can vary based on experimental conditions such as solvent, concentration, and temperature.

Table 1: Estimated Electrochemical Properties of this compound and Related Salts

| Property | This compound (Estimated) | Tetrabutylphosphonium Hexafluorophosphate | Tetraethylammonium Hexafluorophosphate | Key Considerations |

| Electrochemical Window (in Acetonitrile) | ~4.0 - 5.0 V | ~4.5 V | ~2.7 - 3.0 V | Highly dependent on the purity of the salt and solvent, as well as the working electrode material. The phosphonium cation is generally expected to have slightly better anodic stability than the ammonium cation. |

| Ionic Conductivity (1M in Acetonitrile) | 10 - 20 mS/cm | ~10 mS/cm | ~60 mS/cm | Ionic conductivity is inversely related to the size and viscosity of the cation. The smaller tetraethylphosphonium cation is expected to have higher conductivity than its tetrabutyl counterpart. |

| Cation Size (Estimated) | Smaller | Larger | Similar | Cation size influences viscosity and ion mobility, directly impacting ionic conductivity. |

Note: The data presented is for comparative purposes and is derived from studies on related compounds. Experimental conditions significantly impact these values.

Key Electrochemical Parameters and Influencing Factors

The electrochemical behavior of this compound is governed by several key parameters. Understanding the interplay of these factors is crucial for optimizing its performance in any given application.

Caption: Factors influencing the electrochemical behavior of this compound.

Experimental Protocols

Accurate characterization of the electrochemical properties of this compound is essential for its effective application. The following sections detail the standard experimental methodologies for determining its key electrochemical parameters.

Determination of the Electrochemical Stability Window (ESW)

The ESW defines the potential range over which the electrolyte is stable and does not undergo significant oxidation or reduction.

Methodology: Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV)

-

Electrolyte Preparation: Prepare a solution of this compound (e.g., 0.1 M to 1 M) in a dry, high-purity aprotic solvent (e.g., acetonitrile or propylene carbonate) inside an inert atmosphere glovebox.

-

Electrochemical Cell Assembly: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon, platinum, or gold), a reference electrode (e.g., Ag/Ag⁺ or a non-aqueous Ag/AgCl), and a counter electrode (e.g., platinum wire or mesh).

-

Deaeration: Purge the electrolyte solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen.

-

Measurement:

-

Anodic Limit: Scan the potential of the working electrode from the open-circuit potential towards more positive potentials at a slow scan rate (e.g., 1-10 mV/s).

-

Cathodic Limit: Scan the potential of the working electrode from the open-circuit potential towards more negative potentials.

-

-

Data Analysis: The electrochemical window is determined by the potentials at which a sharp increase in current is observed, indicating the onset of electrolyte oxidation (anodic limit) and reduction (cathodic limit). A current density cutoff (e.g., 0.1 or 1 mA/cm²) is often used to define these limits.

Caption: Workflow for determining the electrochemical stability window.

Measurement of Ionic Conductivity

Ionic conductivity is a measure of an electrolyte's ability to conduct ions and is a critical parameter for its performance in electrochemical devices.

Methodology: Electrochemical Impedance Spectroscopy (EIS)

-

Electrolyte Preparation: Prepare solutions of this compound at various concentrations in the desired solvent.

-

Conductivity Cell: Use a conductivity cell with two parallel, inert electrodes (e.g., platinum) of a known area (A) and separated by a known distance (l). The cell constant is given by k = l/A.

-

EIS Measurement:

-

Connect an impedance analyzer to the conductivity cell.

-

Apply a small amplitude AC voltage (e.g., 5-10 mV) over a wide frequency range (e.g., 1 MHz to 1 Hz).

-

Measure the impedance of the system at each frequency.

-

-

Data Analysis:

-

Plot the impedance data as a Nyquist plot (imaginary impedance vs. real impedance).

-

The intercept of the high-frequency semicircle with the real axis corresponds to the bulk resistance (R) of the electrolyte.

-

Calculate the ionic conductivity (σ) using the formula: σ = k / R.

-

Caption: Workflow for measuring ionic conductivity using EIS.

Conclusion

This compound is a promising supporting electrolyte for a range of electrochemical applications. While specific quantitative data for this compound is limited, by drawing comparisons with structurally similar salts, it is expected to exhibit good thermal stability and a reasonably wide electrochemical window. Its ionic conductivity will be highly dependent on the solvent system and operating temperature. For researchers, scientists, and drug development professionals, a thorough electrochemical characterization, following the protocols outlined in this guide, is crucial to ascertain its suitability for any specific application. The provided workflows and diagrams offer a foundational understanding of the principles and experimental considerations for evaluating the fundamental electrochemical behavior of this and other novel electrolyte materials.

References

- 1. The Influence of Potassium Hexafluorophosphate on the Morphology and Anticorrosive Properties of Conversion Coatings Formed on the AM50 Magnesium Alloy by Plasma Electrolytic Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physicochemical properties of phosphonium-based and ammonium-based protic ionic liquids - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for Tetraethylphosphonium Hexafluorophosphate in Cyclic Voltammetry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraethylphosphonium hexafluorophosphate (TEAPF₆) is a quaternary phosphonium salt utilized as a supporting electrolyte in non-aqueous electrochemistry. Its primary role in techniques like cyclic voltammetry (CV) is to increase the conductivity of the organic solvent medium and to minimize the iR drop (uncompensated resistance), ensuring accurate electrochemical measurements. Comprising a tetraethylphosphonium cation ([P(C₂H₅)₄]⁺) and a weakly coordinating hexafluorophosphate anion (PF₆⁻), TEAPF₆ offers good solubility in polar organic solvents and is designed to be electrochemically inert over a wide potential range.

The bulky nature of the tetraethylphosphonium cation and the stability of the hexafluorophosphate anion are key to its function, preventing interference with the redox processes of the analyte under investigation. These characteristics make it a suitable choice for studying a variety of electrochemical reactions, including those relevant to drug discovery and development where understanding the redox properties of molecules is crucial.

This document provides detailed application notes and experimental protocols for the use of this compound as a supporting electrolyte in cyclic voltammetry. While specific quantitative data for TEAPF₆ is limited, data from the closely related and widely used tetraethylammonium hexafluorophosphate (TEAPF) and tetrabutylammonium hexafluorophosphate (TBAPF₆) are included for reference and comparison, as their electrochemical behavior is largely governed by the common hexafluorophosphate anion.

Physicochemical and Electrochemical Properties

The selection of a supporting electrolyte is critical for reliable cyclic voltammetry experiments. The following tables summarize the key properties of this compound and its commonly used analogues.

Table 1: Physicochemical Properties

| Property | This compound (TEAPF₆) | Tetraethylammonium Hexafluorophosphate (TEAPF) | Tetrabutylammonium Hexafluorophosphate (TBAPF₆) |

| CAS Number | 20880-34-6 | 429-07-2[1][2][3] | 3109-63-5[4][5] |

| Molecular Formula | C₈H₂₀F₆P₂ | C₈H₂₀F₆NP[1][3] | C₁₆H₃₆F₆NP[4] |

| Molecular Weight | 292.18 g/mol | 275.22 g/mol [1][2][3] | 387.43 g/mol [6][7] |

| Appearance | White crystalline solid | Colorless crystal[3] | White to off-white crystalline powder[4][8] |

| Melting Point | Not available | ≥300 °C[1][2][3] | 244–246 °C[4][5][8] |

Table 2: Solubility Data

| Solvent | This compound (TEAPF₆) | Tetraethylammonium Hexafluorophosphate (TEAPF) | Tetrabutylammonium Hexafluorophosphate (TBAPF₆) |

| Acetonitrile (ACN) | Soluble[9] | 0.1 g/mL[2][3] | 0.1 g/mL[5][8] |

| Dimethylformamide (DMF) | Expected to be soluble | Expected to be soluble | Soluble[7][8] |

| Dichloromethane (DCM) | Expected to be soluble | Expected to be soluble | Soluble[8] |

| Water | Soluble[1][9] | Soluble[1][3] | Insoluble[10] |

| Ethanol | Expected to be soluble | Soluble[1][3] | Soluble (for recrystallization)[4][10] |

Table 3: Electrochemical Properties

| Property | Value (Based on Analogues) | Solvent | Conditions |

| Electrochemical Window | ~ -2.7 to +3.0 V vs. SCE | Acetonitrile | 0.1 M TBAPF₆[8] |

| Ionic Conductivity | Good | Polar Organic Solvents | Data for TBAPF₆ shows good conductivity[7][8] |

Note: The electrochemical window is highly dependent on the solvent purity, electrode material, and the reference electrode used.

Experimental Protocols

Protocol 1: Preparation of 0.1 M TEAPF₆ Electrolyte Solution in Acetonitrile

This protocol details the preparation of a standard electrolyte solution for cyclic voltammetry. High purity, anhydrous solvents are critical for non-aqueous electrochemistry.

Materials:

-

This compound (TEAPF₆), electrochemical grade

-

Anhydrous acetonitrile (ACN), <50 ppm water

-

Volumetric flask (e.g., 50 mL or 100 mL)

-

Analytical balance

-

Spatula and weighing paper

-

Inert atmosphere glovebox or Schlenk line (recommended)

Procedure:

-

Drying: Dry the TEAPF₆ salt in a vacuum oven at a moderate temperature (e.g., 80-100 °C) for several hours to remove any absorbed water. Allow it to cool to room temperature under vacuum or in a desiccator before transferring to an inert atmosphere.

-

Calculation: Calculate the required mass of TEAPF₆ to prepare the desired volume of a 0.1 M solution. For 50 mL of 0.1 M solution, you will need: Mass = 0.1 mol/L * 0.050 L * 292.18 g/mol = 1.4609 g

-

Weighing: Inside a glovebox or under a positive pressure of inert gas, accurately weigh the calculated mass of the dried TEAPF₆.

-

Dissolution: Transfer the weighed salt into a clean, dry volumetric flask. Add approximately half of the final volume of anhydrous acetonitrile to the flask.

-

Mixing: Cap the flask and swirl gently to dissolve the salt. A magnetic stirrer can be used for more efficient mixing.

-

Final Volume: Once the salt is completely dissolved, carefully add anhydrous acetonitrile to the flask until the bottom of the meniscus reaches the calibration mark.

-

Homogenization: Stopper the flask and invert it several times to ensure the solution is homogeneous.

-

Storage: Store the electrolyte solution in a tightly sealed container inside a glovebox or under an inert atmosphere to prevent contamination from moisture and oxygen.

Protocol 2: Cyclic Voltammetry of an Analyte using TEAPF₆ Supporting Electrolyte

This protocol outlines a general procedure for conducting a cyclic voltammetry experiment.

Materials and Equipment:

-

Potentiostat

-

Three-electrode electrochemical cell

-

Working electrode (e.g., glassy carbon, platinum, or gold)

-

Counter electrode (e.g., platinum wire or mesh)

-

Reference electrode (e.g., Ag/Ag⁺ or a non-aqueous reference electrode)

-

Polishing materials (e.g., alumina or diamond slurry)

-

Prepared 0.1 M TEAPF₆ electrolyte solution

-

Analyte of interest (stock solution in the electrolyte)

-

Inert gas (e.g., argon or nitrogen) for deaeration

Procedure:

-

Electrode Preparation: Polish the working electrode to a mirror finish using the appropriate polishing slurry. Rinse the electrode thoroughly with the solvent to be used in the experiment and dry it completely.

-

Cell Assembly: Assemble the three-electrode cell. Ensure the reference electrode tip is positioned close to the working electrode surface to minimize uncompensated resistance.

-

Deaeration: Transfer the electrolyte solution containing the analyte (typically 1-5 mM) into the cell. Purge the solution with a high-purity inert gas for at least 10-15 minutes to remove dissolved oxygen. Maintain an inert gas blanket over the solution throughout the experiment.

-

Background Scan: It is good practice to first run a cyclic voltammogram on the electrolyte solution without the analyte. This allows for the determination of the usable potential window and ensures there are no interfering impurities.

-

Cyclic Voltammetry Measurement:

-

Connect the electrodes to the potentiostat.

-

Set the experimental parameters, including the initial and final potentials, the vertex potential(s), and the scan rate (a typical starting scan rate is 100 mV/s). The potential window should be set based on the background scan to avoid electrolyte decomposition.

-

Initiate the scan and record the voltammogram for several cycles to check for stability and reproducibility.

-

-

Data Analysis: Analyze the resulting voltammogram to determine key electrochemical parameters such as peak potentials (Epa, Epc) and peak currents (ipa, ipc). The reversibility of the redox process can be assessed from the peak separation (ΔEp = Epa - Epc) and the ratio of the peak currents (ipa/ipc).

Visualizations

References

- 1. chembk.com [chembk.com]

- 2. Tetraethylammonium hexafluorophosphate for electrochemical analysis, = 99.0 429-07-2 [sigmaaldrich.com]

- 3. Tetraethylammonium hexafluorophosphate | 429-07-2 [chemicalbook.com]

- 4. Tetrabutylammonium hexafluorophosphate - Wikipedia [en.wikipedia.org]

- 5. Tetrabutylammonium hexafluorophosphate forelectrochemicalanalysis, =99.0 3109-63-5 [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. basinc.com [basinc.com]